2-(2-Thiophen-2-yl-acetylamino)-benzoic acid
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Description
The compound “2-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids, which are n-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular formula of the compound is C14H14N2O5S2 . The average mass is 354.401 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 86.9±0.5 cm3, and a molar volume of 227.7±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
- Field : Organic Chemistry and Biological Evaluation
- Summary of Application : This compound is a novel heterocyclic amide derivative. It was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Methods of Application : The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
- Results : The compound exhibited moderate antioxidant activity. It also demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
properties
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXZOGWPLCRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349545 |
Source
|
Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
CAS RN |
330635-60-4 |
Source
|
Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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